molecular formula C12H10F2N2O2 B13756030 Ethyl 5-fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate CAS No. 1269292-31-0

Ethyl 5-fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B13756030
CAS No.: 1269292-31-0
M. Wt: 252.22 g/mol
InChI Key: SJUIWHIFQVRZKB-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate is a fluorinated pyrazole derivative. This compound is of interest due to its unique chemical properties, which include the presence of fluorine atoms that can significantly alter its reactivity and biological activity. Fluorinated compounds are often used in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by fluorination. The reaction conditions often include the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent decomposition of the reactants and products .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production while maintaining the stringent reaction conditions required for the synthesis of fluorinated compounds .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 5-fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 5-fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
  • Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
  • Ethyl 5-iodo-1-(4-iodophenyl)-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 5-fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and bioavailability compared to its chloro, bromo, and iodo analogs .

Properties

CAS No.

1269292-31-0

Molecular Formula

C12H10F2N2O2

Molecular Weight

252.22 g/mol

IUPAC Name

ethyl 5-fluoro-1-(4-fluorophenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C12H10F2N2O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3

InChI Key

SJUIWHIFQVRZKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)F

Origin of Product

United States

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